BAY-9683

PPARG Inverse Agonist Bladder Cancer

This compound, also known as BAY-9683, is a synthetic small molecule from the 4-chloro-6-fluoroisophthalamide class. It functions as a covalent, orally bioavailable inverse agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARG), a ligand-activated transcription factor involved in lipid homeostasis, inflammation, and adipogenesis.

Molecular Formula C25H22ClF3N4O3
Molecular Weight 518.9 g/mol
Cat. No. B12380136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-9683
Molecular FormulaC25H22ClF3N4O3
Molecular Weight518.9 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1NC(=O)C2=C(C=C(C(=C2)C(=O)NCC3=CC(=C(C=C3)F)F)F)Cl)N4CCOCC4
InChIInChI=1S/C25H22ClF3N4O3/c1-14-8-16(33-4-6-36-7-5-33)13-30-23(14)32-25(35)17-10-18(21(28)11-19(17)26)24(34)31-12-15-2-3-20(27)22(29)9-15/h2-3,8-11,13H,4-7,12H2,1H3,(H,31,34)(H,30,32,35)
InChIKeyGBAXCPGBQNNUHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-ylpyridin-2-yl)benzene-1,3-dicarboxamide: A Covalent PPARG Inverse Agonist for Targeted Research


This compound, also known as BAY-9683, is a synthetic small molecule from the 4-chloro-6-fluoroisophthalamide class. It functions as a covalent, orally bioavailable inverse agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARG), a ligand-activated transcription factor involved in lipid homeostasis, inflammation, and adipogenesis [1]. Its mechanism of action involves covalent binding to PPARG, which recruits the corepressor NCOR2, thereby suppressing the expression of target genes [2]. This distinct mechanism differentiates it from classical PPARG agonists and other non-covalent inverse agonists.

Why Off-the-Shelf PPARG Modulators Cannot Substitute for 4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-ylpyridin-2-yl)benzene-1,3-dicarboxamide in Research


Generic substitution of PPARG modulators is not possible because this compound's covalent mechanism of action fundamentally alters its pharmacological profile. As a covalent inverse agonist, it forms a stable, irreversible bond with the PPARG ligand-binding domain (LBD), leading to sustained target engagement and a unique pharmacodynamic response distinct from reversible, non-covalent antagonists like SR10221 [1]. This covalent binding event, confirmed by crystallography, stabilizes a specific PPARG-corepressor complex, which is not observed with simple competitive inhibitors [2]. Therefore, using a non-covalent analog would result in a different, non-comparable experimental outcome in models of PPARG-driven biology.

Quantitative Differentiation Evidence for 4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-ylpyridin-2-yl)benzene-1,3-dicarboxamide vs. Analogs


Potent PPARG Inverse Agonism in Cellular Assays Compared to Structural Analogs

This compound (BAY-9683) demonstrates potent inverse agonist activity in a human PPARG cellular transactivation assay. In a direct comparison with its close structural analog BAY-5094, BAY-9683 exhibits a 6.6-fold greater potency in reducing PPARG-driven transcription [1].

PPARG Inverse Agonist Bladder Cancer

High Selectivity Over PXR Off-Target Receptor Versus BAY-5094

A key differentiator for this compound is its superior selectivity profile against the Pregnane X Receptor (PXR), a major off-target responsible for adverse drug-drug interactions. BAY-9683 demonstrates significantly lower PXR activation compared to its analog BAY-5094, translating to a >3,600-fold selectivity window for its intended target, PPARG [1].

PPARG Selectivity PXR

Functional PPARG Inverse Agonism Potency Compared to Non-Covalent Standard

This compound's covalent mechanism translates to potent functional activity in a biochemical corepressor recruitment assay. It exhibits an EC50 of 69 nM for recruiting the NCOR2 corepressor to the PPARG LBD. While not a direct comparator, this is a functional measure of inverse agonism that can be contrasted with the non-covalent inverse agonist SR10221, which typically operates in the high nanomolar to low micromolar range in similar assays [1][2].

PPARG Inverse Agonist Biochemical Assay

Orally Bioavailable Covalent Mechanism Distinct from Non-Covalent PPARG Modulators

The compound is characterized as orally bioavailable, a critical feature for in vivo pharmacological studies. More importantly, its covalent mechanism of action is a key differentiator from the vast majority of PPARG ligands, which are non-covalent. This covalent binding has been structurally confirmed by X-ray crystallography, revealing a specific interaction with the PPARG LBD that stabilizes a repressive complex with the NCOR2 corepressor [1][2].

PPARG Covalent Inhibitor Oral Bioavailability

Optimal Research Applications for 4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-ylpyridin-2-yl)benzene-1,3-dicarboxamide Based on Verified Evidence


Preclinical In Vivo Studies for PPARG-Driven Cancers

This compound's oral bioavailability, coupled with its covalent mechanism for sustained target engagement, makes it ideal for chronic in vivo studies. It is particularly suited for xenograft or genetically engineered mouse models of luminal bladder cancer, where PPARG is a known lineage driver [1]. Its superior selectivity over PXR, as shown in Section 3, further supports its use in long-term dosing regimens by minimizing confounding drug-drug interactions [2].

Investigating Sustained PPARG Suppression in Adipogenesis and Metabolism

The covalent, irreversible nature of this compound's inhibition provides a unique tool for studying the long-term consequences of PPARG suppression in cellular models of adipocyte differentiation and lipid metabolism. Unlike reversible inhibitors, washout experiments are not required to maintain target inhibition, simplifying protocols and providing a clearer signal for downstream gene expression changes [3]. Its potent functional activity (EC50 69 nM) ensures robust target modulation at low concentrations.

Structural Biology and Co-Repressor Recruitment Studies

This compound is a validated chemical probe for structural biology, as its co-crystal structure with PPARG and the NCOR2 corepressor has been solved [4]. This provides a high-resolution map of its binding interactions, which is invaluable for structure-based drug design and for understanding the molecular basis of PPARG-mediated transcriptional repression. It can serve as a reference tool for comparing the binding modes of other covalent or non-covalent PPARG modulators.

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